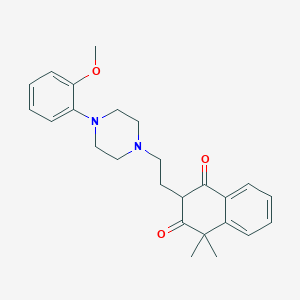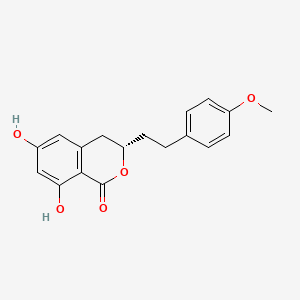
アグリモノライド
概要
説明
Agrimonolide (compound 9) is a natural product isolated from Agrimonia pilosa . It is a potential α1 adrenergic receptor antagonist and exerts anti-inflammatory activity .
Synthesis Analysis
Agrimonolide is a derivative of isocoumarins and is found mainly in the herb Agrimonia pilosa Ledeb . It was first isolated from the fresh root of A. pilosa in 1958 by a Japanese scholar .
Molecular Structure Analysis
Agrimonolide is a derivative of isocoumarins and its molecular formula is C18H18O5 . It possesses one methoxyl and two phenolic hydroxyls, one of which is chelated to a lactonic C=O and is not easily methylated .
Chemical Reactions Analysis
Agrimonolide has been used as a multitarget natural treatment for various diseases, such as cancer, inflammation, hepatic injury, myocardial damage, and diabetes mellitus .
Physical And Chemical Properties Analysis
Agrimonolide is highly lipophilic and readily crosses the blood–brain barrier . Its molecular formula is C18H18O5 .
科学的研究の応用
がん研究
抗炎症作用
糖尿病
今後の方向性と課題: アグリモノライドは有望ですが、ギャップが残っています:
要約すると、アグリモノライドの多面的な薬理作用は、研究の興味深い分野となっています。 さらなる調査と応用が、その可能性を最大限に引き出すために必要とされています . 🌿🔬
In Vivo
In vivo studies of agrimonolide have shown that it has anti-tumor and anti-inflammatory properties. It has been shown to inhibit the growth of tumors in mice and rats, and to reduce inflammation in animal models of arthritis. Agrimonolide has also been shown to have anti-angiogenic properties, which may be useful in the treatment of certain cancers.
In Vitro
In vitro studies of agrimonolide have shown that it has a range of biological activities, including anti-inflammatory, anti-tumor, and analgesic effects. It has been shown to inhibit the growth of various cancer cell lines, and to reduce inflammation in cell culture models. Agrimonolide has also been shown to have anti-angiogenic properties, which may be useful in the treatment of certain cancers.
作用機序
Target of Action
Agrimonolide (AM) is a bioactive compound that naturally occurs in the plants Agrimonia pilosa Ledeb . It has been identified as a multitarget natural treatment for various diseases, such as cancer, inflammation, hepatic injury, myocardial damage, and diabetes mellitus . The primary targets of AM in colon cancer are PI3K, AKT, and mTOR .
Mode of Action
AM interacts with its targets, leading to a series of cellular and molecular changes. For instance, in colon cancer cells, AM up-regulates Caspase-3 and BAX proteins, down-regulates C-Myc, Cyclin D1, and BCL-2 proteins, and inactivates the PI3K/AKT/mTOR pathway both in vitro and in vivo .
Biochemical Pathways
AM affects several biochemical pathways. It has been reported to stimulate the expression of phase II detoxifying enzymes through the Nrf2-dependent signaling pathway . In colon cancer, AM suppresses progression through inactivating the PI3K/AKT/mTOR pathway .
Pharmacokinetics
AM is highly lipophilic and readily crosses the blood–brain barrier . . Additionally, the pharmacokinetics, metabolism, and disposition of this compound have received little attention .
Result of Action
AM shows no cytotoxicity over a range of concentrations in different types of cells, providing evidence for its good safety profile in vitro . In colon cancer, AM weakens cell proliferation, invasion, migration, and apoptosis inhibition, and suppresses colon cell in vivo growth .
生物活性
Agrimonolide has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and analgesic effects. It has also been shown to have anti-angiogenic properties, which may be useful in the treatment of certain cancers.
Biochemical and Physiological Effects
Agrimonolide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Inhibition of these enzymes is thought to be responsible for the anti-inflammatory and anti-tumor effects of agrimonolide. Agrimonolide has also been shown to have a range of other biochemical and physiological effects, including the inhibition of tumor cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis.
実験室実験の利点と制限
The advantages of using agrimonolide in laboratory experiments include its wide range of biological activities, its low toxicity, and its relatively low cost. The main limitation of using agrimonolide in laboratory experiments is that it is not widely available, as it is a natural product found in a limited number of plants.
将来の方向性
For research include further investigation of the mechanism of action of agrimonolide, the development of new synthetic methods for the synthesis of agrimonolide derivatives, and the development of new therapeutic strategies based on agrimonolide. Additional research is also needed to explore the potential of agrimonolide as an anti-angiogenic agent, as well as its potential applications in other areas such as agriculture and food science.
生化学分析
Biochemical Properties
Agrimonolide interacts with various enzymes, proteins, and other biomoleculesIt is known that Agrimonolide has a significant impact on cellular and molecular levels .
Cellular Effects
Agrimonolide shows no cytotoxicity over a range of concentrations in different types of cells, indicating its good safety profile in vitro . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Agrimonolide is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, Agrimonolide has been found to suppress colon cancer progression through inactivating the PI3K/AKT/mTOR pathway .
Temporal Effects in Laboratory Settings
Current research indicates that Agrimonolide is stable and does not degrade significantly over time .
Dosage Effects in Animal Models
The effects of Agrimonolide vary with different dosages in animal models. Most studies on Agrimonolide’s pharmacological activities, mechanisms of action, and safety lack substantial animal or human data .
特性
IUPAC Name |
(3S)-6,8-dihydroxy-3-[2-(4-methoxyphenyl)ethyl]-3,4-dihydroisochromen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-22-14-5-2-11(3-6-14)4-7-15-9-12-8-13(19)10-16(20)17(12)18(21)23-15/h2-3,5-6,8,10,15,19-20H,4,7,9H2,1H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFJTEPDESMEHE-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2CC3=C(C(=CC(=C3)O)O)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CC[C@H]2CC3=C(C(=CC(=C3)O)O)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70944104 | |
| Record name | 6,8-Dihydroxy-3-[2-(4-methoxyphenyl)ethyl]-3,4-dihydro-1H-2-benzopyran-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70944104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21499-24-1 | |
| Record name | Agrimonolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21499-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Agrimonolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021499241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,8-Dihydroxy-3-[2-(4-methoxyphenyl)ethyl]-3,4-dihydro-1H-2-benzopyran-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70944104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]pyridine-3-carboxamide](/img/structure/B1665578.png)
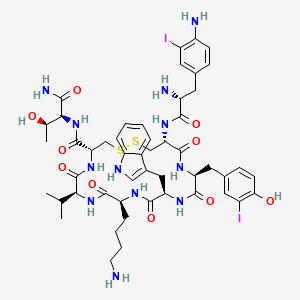
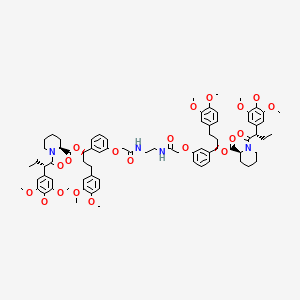


![{4-[2-Acetylamino-2-(3-carbamoyl-2-cyclohexylmethoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5ylcarbamoyl)-ethyl]-2-phosphono-phenyl}-phosphonic acid](/img/structure/B1665585.png)


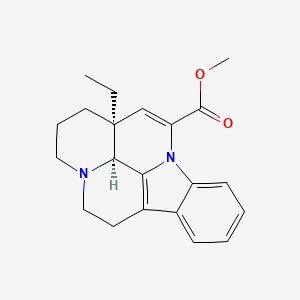

![2-((5-(Diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(hexyl)amino)ethanol](/img/structure/B1665594.png)
![5-[(3-Hydroxypropyl)thio]-3-methyl-1-(2-methylpropyl)-6-(1-naphthalenylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1665596.png)
